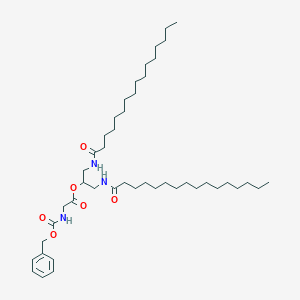
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
説明
Synthesis Analysis
The synthesis pathway for Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- can be achieved through a multi-step process starting with the reaction of 1,4-naphthalenediamine with phthalic anhydride to form 2,2’- (1,4-naphthalenediyl)bis (1,3-dioxoisoindoline-5-carboxylic acid). This intermediate can then be reacted with phosphorus oxychloride to form 2,2’- (1,4-naphthalenediyl)bis (1,3-dioxoisoindoline-5-carbonyl chloride), which can be reacted with 2-aminophenol to form the final product of Benzoxazole, 2,2’- (1,4-naphthalenediyl)bis-.Molecular Structure Analysis
Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- is a heterocyclic aromatic compound with two fused benzene rings and two oxygen atoms. The molecular formula is C24H14N2O2 .Chemical Reactions Analysis
Benzoxazole has been used in a variety of scientific research applications, including organic synthesis, drug design, and material science. In organic synthesis, benzoxazole is used as a building block for the synthesis of heterocyclic compounds, such as benzodiazepines and other pharmaceuticals.Physical And Chemical Properties Analysis
Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- has a molecular weight of 362.38 g/mol . It has a predicted density of 1.320±0.06 g/cm3 , a melting point of 210-212°C , and a predicted boiling point of 521.9±33.0 °C . It is insoluble and has a vapor pressure of 1.8E-10mmHg at 25°C .科学的研究の応用
Antimicrobial Activity
- Application : Benzoxazole derivatives, including 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene, have been studied for their antimicrobial activity .
- Method : The presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger .
- Results : The results showed that these compounds have potential as antimicrobial agents .
Fluorescence in Polypropylene Films
- Application : 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene is used in the preparation of polypropylene (PP) films .
- Method : Different concentrations of 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene are added to the polypropylene during the film fabrication process .
- Results : The addition of 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene imparts fluorescence to the films .
UV-Cured Automotive Organic Protective Coatings
- Application : 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene is used as a viscosity-sensitive fluorophore in the fabrication of UV-cured automotive organic protective coatings .
- Method : The compound is incorporated into the coating material, and its fluorescence properties are used to investigate the curing parameters .
- Results : This application helps in optimizing the fabrication process of the coatings .
Organic Light Emitting Diodes (OLEDs)
- Application : 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene is used in the fabrication of organic light emitting diodes (OLEDs) .
- Method : The compound is incorporated into the emissive layer of the OLED, contributing to the device’s light-emitting properties .
- Results : The use of 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene in OLEDs can enhance the device’s efficiency and lifespan .
Fluorescent Probes
- Application : 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene can be used as a fluorescent probe in biological systems .
- Method : The compound’s fluorescence properties allow it to be used to track and visualize certain biological processes .
- Results : This application can provide valuable insights into cellular mechanisms and structures .
Solar Cells
- Application : 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene is used in the fabrication of solar cells .
- Method : The compound is incorporated into the active layer of the solar cell, contributing to the device’s light-absorbing properties .
- Results : The use of 1,4-Bis(benzo[d]oxazol-2-yl)naphthalene in solar cells can enhance the device’s efficiency .
Safety And Hazards
Benzoxazole is a relatively toxic compound and should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSPVCBIJCZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063698 | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
CAS RN |
5089-22-5, 63310-10-1 | |
| Record name | 1,4-Bis(2-benzoxazolyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescent brightener 367 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Fluorescent Brightener 367 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 367 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)











![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)
